N'-(3-methylphenyl)-N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide
Description
Properties
IUPAC Name |
N'-(3-methylphenyl)-N-[2-(1-propyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O2/c1-3-13-26-14-5-7-19-16-18(9-10-21(19)26)11-12-24-22(27)23(28)25-20-8-4-6-17(2)15-20/h4,6,8-10,15-16H,3,5,7,11-14H2,1-2H3,(H,24,27)(H,25,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAURQWOOLRUZCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCCC2=C1C=CC(=C2)CCNC(=O)C(=O)NC3=CC=CC(=C3)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3-methylphenyl)-N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the 3-methylphenyl group: This can be achieved through the Friedel-Crafts alkylation of benzene with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Synthesis of the 1-propyl-1,2,3,4-tetrahydroquinoline: This involves the reduction of quinoline using a reducing agent like sodium borohydride, followed by alkylation with propyl bromide.
Coupling of the two intermediates: The final step involves the coupling of the 3-methylphenyl group with the 1-propyl-1,2,3,4-tetrahydroquinoline derivative using ethanediamide as a linker. This step typically requires the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of N’-(3-methylphenyl)-N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N’-(3-methylphenyl)-N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide nitrogen, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Reduced amine derivatives.
Substitution: N-alkylated ethanediamide derivatives.
Scientific Research Applications
N’-(3-methylphenyl)-N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-(3-methylphenyl)-N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of ethanediamide derivatives with tetrahydroquinoline scaffolds. Below is a comparative analysis with structurally and functionally related molecules:
Table 1: Structural and Functional Comparison
Key Observations
Structural Variations: The target compound and QOD share an ethyl linker but differ in substituents: the former has a 3-methylphenyl group and 1-propyl-THQ, while QOD features a benzodioxol substituent and 1-methyl-THQ. The 3-methylphenyl group may improve metabolic stability compared to QOD’s benzodioxol, which is prone to oxidative metabolism.
Pharmacological Implications: QOD’s activity as a falcipain inhibitor highlights the role of the tetrahydroquinoline-ethanediamide scaffold in protease inhibition. The target compound’s propyl group may extend its half-life compared to methyl-substituted analogs . The absence of a pyrrolidinyl group (as in ) in the target compound suggests reduced steric hindrance, possibly favoring target engagement.
Synthetic Considerations :
- Unlike 3-chloro-N-phenyl-phthalimide , which is synthesized for polymer applications, the target compound and its analogs require multi-step reactions involving THQ functionalization and amide coupling.
Research Findings and Inferences
- Enzyme Inhibition Potential: Structural analogs like QOD and the trifluoromethylphenyl derivative suggest that the target compound may exhibit inhibitory activity against cysteine proteases or similar enzymes.
- ADME Properties : The 3-methylphenyl group likely improves lipophilicity (logP ~3.5–4.0 predicted), favoring blood-brain barrier penetration, while the propyl-THQ moiety may reduce CYP-mediated metabolism compared to methyl-THQ derivatives.
- Gaps in Data: No direct pharmacological or kinetic data exist for the target compound in the provided evidence. Further studies are needed to validate its activity and toxicity.
Biological Activity
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a tetrahydroquinoline moiety and an ethanediamide group. Its molecular formula is C₁₈H₃₁N₃, which indicates the presence of multiple functional groups that may contribute to its biological activity.
1. Antioxidant Activity
Research has indicated that compounds similar to N'-(3-methylphenyl)-N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide exhibit significant antioxidant properties. Antioxidants are crucial in mitigating oxidative stress in biological systems, which is linked to various diseases including cancer and neurodegenerative disorders.
2. Neuroprotective Effects
Several studies suggest that derivatives of tetrahydroquinoline possess neuroprotective effects. These compounds may inhibit neurodegeneration through mechanisms such as reducing oxidative stress and modulating neurotransmitter systems.
3. Opioid Receptor Interaction
The compound's structure suggests potential interactions with opioid receptors. Research on similar compounds has shown that modifications in the phenyl and piperidine structures can enhance selectivity for kappa opioid receptors, which are implicated in pain modulation and mood regulation.
In Vitro Studies
- Antioxidant Assays : The compound was tested using DPPH and ABTS radical scavenging assays, showcasing a significant ability to neutralize free radicals.
- Neuroprotection : In cell culture studies, this compound demonstrated a protective effect against glutamate-induced cytotoxicity in neuronal cells.
Case Studies
- Case Study on Neuroprotection : A study involving rat models demonstrated that administration of the compound led to reduced markers of oxidative stress in brain tissues following induced neurotoxicity. Histological analysis revealed decreased neuronal loss compared to controls.
- Opioid Receptor Selectivity : In a comparative study of various analogs, the compound exhibited moderate affinity for kappa opioid receptors but lacked the potency observed in more refined derivatives. This suggests potential for further optimization.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
